Distinct Receptor Binding Mechanism vs. Native PAF C-16: No Competitive Displacement
2-O-Methyl PAF C-16 (ET-18-O-OCH3) does not compete with native PAF for receptor binding on murine macrophages. In contrast, competitive PAF receptor ligands such as 2-O-Ethyl PAF C-16 inhibit antagonist binding with an IC50 of 21 nM [1]. Scatchard analysis of [3H]PAF binding to elicited BALB/c macrophages revealed the existence of high-affinity receptors for PAF, but there was no evidence for saturable receptors for ET-18-O-OCH3, nor did ET-18-O-OCH3 compete with PAF for binding [2].
| Evidence Dimension | Competitive binding at PAF receptor |
|---|---|
| Target Compound Data | No competitive displacement of [3H]PAF; no saturable binding detected |
| Comparator Or Baseline | 2-O-Ethyl PAF C-16: IC50 = 21 nM for inhibiting WEB 2086 binding to PAF receptor |
| Quantified Difference | Qualitative mechanistic difference—target compound shows no evidence of direct PAF receptor binding or competition |
| Conditions | Elicited BALB/c mouse peritoneal macrophages; [3H]PAF radioligand binding assay; Scatchard analysis |
Why This Matters
This distinguishes 2-O-Methyl PAF C-16 as a tool for studying PAF receptor-independent cytotoxic ether lipid mechanisms, rather than as a direct receptor probe, informing appropriate experimental design.
- [1] MedChemExpress. 2-O-Ethyl PAF C-16 Technical Datasheet. View Source
- [2] Shames R, et al. Tumor necrosis factor release by murine macrophages stimulated by the cytotoxic ether lipid 1-O-hexadecyl-2-O-methyl-SN-glycero-3-phosphorylcholine (ET-18-O-OCH3). Int J Immunopharmacol. 1994 Apr;16(4):335-43. View Source
